molecular formula C5H2ClF3IN3 B15241778 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine

2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B15241778
M. Wt: 323.44 g/mol
InChI Key: NPZQJIHTAPDQGH-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H2ClF3IN3. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of chlorine, iodine, and trifluoromethyl groups in its structure makes it a valuable building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrimidine derivative.

    Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Common reagents for this step include N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is essential for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the iodine atom.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Contains a methyl group instead of an iodine atom

Uniqueness

The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine unique. This combination of functional groups provides the compound with distinct reactivity and properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H2ClF3IN3

Molecular Weight

323.44 g/mol

IUPAC Name

2-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H2ClF3IN3/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h(H2,11,12,13)

InChI Key

NPZQJIHTAPDQGH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)Cl)C(F)(F)F)I

Origin of Product

United States

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